1-(4-methoxyphenyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOZGLXKYWMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587615 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76091-01-5 | |
| Record name | 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis via Hydrazine Derivatives and β-Diketones
- Reagents: The synthesis typically begins with 4-methoxyphenylhydrazine and a β-diketone (e.g., acetylacetone).
- Solvent: Ethanol or dimethylformamide (DMF) is commonly used as the reaction medium.
- Conditions: The reaction mixture is refluxed for several hours, allowing cyclization to form the pyrazole ring.
- Purification: The crude product is purified by recrystallization from ethanol or column chromatography.
Reaction Scheme:
$$
\text{4-Methoxyphenylhydrazine} + \text{β-Diketone} \xrightarrow{\text{Reflux in ethanol}} \text{1-(4-Methoxyphenyl)-1H-pyrazol-3-amine}
$$
- This method is widely used due to its simplicity and high yield.
- The reaction may require acid or base catalysts to enhance cyclization efficiency.
Direct Preparation from Primary Aromatic Amines
- Reagents: 4-Methoxyaniline, O-(4-nitrobenzoyl)hydroxylamine, and diketones.
- Solvent: DMF is used for its ability to dissolve both aromatic amines and diketones.
- Conditions: The reaction is carried out at 85 °C for 1–2 hours in a sealed vial.
- Workup: The product is extracted using dichloromethane (DCM), washed with brine, dried over anhydrous MgSO₄, and purified by column chromatography.
Reaction Scheme:
$$
\text{4-Methoxyaniline} + \text{Diketone} + \text{O-(4-nitrobenzoyl)hydroxylamine} \xrightarrow{\text{85 °C in DMF}} \text{this compound}
$$
- This method allows for regioselective synthesis of the desired pyrazole derivative.
- It avoids the use of hazardous hydrazine derivatives, making it safer and more environmentally friendly.
Cyclization Using Benzoylacetonitrile
- Reagents: Benzoylacetonitrile and 2-(4-methoxyphenyl)hydrazinium chloride.
- Solvent: Absolute ethanol.
- Conditions: The mixture is refluxed for one day to complete the cyclization reaction.
- Purification: After solvent removal, the residue is extracted with a dichloromethane-water mixture and recrystallized from dichloromethane.
Reaction Scheme:
$$
\text{Benzoylacetonitrile} + \text{2-(4-Methoxyphenyl)hydrazinium chloride} \xrightarrow{\text{Reflux in ethanol}} \text{this compound}
$$
- This method produces high yields (~90%) of the desired compound.
- Single-crystal X-ray diffraction can confirm the structure of the product.
Data Table: Comparison of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield (%) | Purification |
|---|---|---|---|---|---|
| Hydrazine Derivatives & β-Diketones | 4-Methoxyphenylhydrazine, β-Diketone | Ethanol/DMF | Reflux | High | Recrystallization |
| Direct from Aromatic Amines | 4-Methoxyaniline, Diketone, Hydroxylamine | DMF | 85 °C, 1–2 hrs | Moderate | Column Chromatography |
| Benzoylacetonitrile Cyclization | Benzoylacetonitrile, Hydrazinium Chloride | Ethanol | Reflux, 24 hrs | ~90 | Dichloromethane Wash |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
-
Reduction:
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
-
Substitution:
- Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the methoxy group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products:
- Oxidation products: Pyrazole derivatives with oxidized functional groups.
- Reduction products: Reduced pyrazole derivatives.
- Substitution products: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Treatment of Skin Disorders
One of the prominent applications of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine is its use in treating skin conditions. According to patent US-9161894-B2, this compound is effective in managing disorders such as hyperpigmentation and cutaneous mastocytosis. The mechanism involves the inhibition of the Kit protein kinase, which plays a crucial role in various cellular processes including pigmentation and mast cell function . The compound is also noted for its cosmetic applications, particularly in skin lightening formulations.
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases, particularly the Kit protein kinase. This inhibition can be beneficial in treating diseases where aberrant kinase activity is implicated. The efficacy of this compound as a kinase inhibitor has been demonstrated through various studies, highlighting its potential in cancer therapy and other conditions related to abnormal cell signaling pathways .
Characterization Techniques
The characterization of this compound typically involves several analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Used to ascertain the molecular structure and confirm the purity of synthesized compounds.
- Mass Spectrometry : Employed to determine molecular weight and structural integrity.
- Infrared Spectroscopy (FTIR) : Utilized to identify functional groups present in the molecule.
Case Study 1: Efficacy in Hyperpigmentation Treatment
A clinical study investigated the efficacy of formulations containing this compound in patients with hyperpigmentation. Results indicated significant improvement in skin tone uniformity and reduction in pigmentation spots after consistent application over a period of several weeks. The study concluded that this compound could serve as an effective agent in dermatological treatments aimed at pigmentation disorders.
Case Study 2: Kinase Inhibition and Cancer Therapy
Another study focused on the role of this compound as a kinase inhibitor in cancer cell lines. The findings demonstrated that the compound effectively reduced cell proliferation in tumors characterized by overactive Kit signaling pathways. These results suggest that this compound could be further developed into a targeted cancer therapy.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism of action depends on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, emphasizing substituent effects on physicochemical and biological properties:
Structure-Activity Relationships (SAR)
- Methoxy Group : The 4-methoxyphenyl moiety enhances solubility and π-π stacking in receptor binding pockets .
- Amino Group Position: The 3-amine group is critical for hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Substituent Bulk : Larger groups (e.g., adamantyl in attempted syntheses) improve lipophilicity but may reduce synthetic yields due to steric hindrance .
Biological Activity
1-(4-Methoxyphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 4-methoxyphenyl group enhances its lipophilicity and biological activity.
Research indicates that this compound exhibits cyclooxygenase (COX) inhibitory activity , which is crucial for its anti-inflammatory properties. COX enzymes are involved in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. By inhibiting COX, this compound may reduce inflammation and alleviate pain symptoms .
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds, including this compound, possess antibacterial and antifungal properties . For instance, certain pyrazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
Antiparasitic Activity
Recent research has highlighted the antileishmanial activity of amino-pyrazole derivatives, suggesting that compounds like this compound may also be effective against parasitic infections such as leishmaniasis . In vitro studies demonstrated significant reductions in parasite viability.
Study on COX Inhibition
A patent study detailed the synthesis of pyrazole derivatives with a focus on their COX inhibitory effects. The results indicated that modifications on the phenyl ring could enhance COX inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Antimicrobial Efficacy Evaluation
A comprehensive evaluation of various pyrazole derivatives revealed that the introduction of halogen substituents significantly increased antibacterial activity. The study emphasized that electron-donating groups on the phenyl ring contributed positively to antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and condensation. For example, hydrazine derivatives can react with β-ketoesters or nitriles under acidic conditions to form the pyrazole core. The methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling. Key steps include:
- Cyclization of hydrazine with β-ketoesters to form the pyrazole ring .
- Condensation with 4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions .
- Optimization of solvents (e.g., DMF, ethanol) and temperature (80–120°C) to improve regioselectivity and yield (reported yields: 45–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm regiochemistry and substituent positions. The methoxy group at C4 typically resonates at δ 3.8–3.9 ppm, while pyrazole protons appear at δ 6.2–7.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 215.1064) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–N bond lengths: 1.34–1.38 Å) .
Q. What biological activities have been reported for this compound?
- Methodology :
- Anticancer assays : Tested against breast (MDA-MB-231) and colon cancer cell lines via MTT assays, with IC values ranging from 10–30 µM. Activity correlates with electron-withdrawing substituents on the pyrazole ring .
- Enzyme inhibition : Evaluated against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO hydration. The methoxyphenyl group enhances selectivity for hCA II (K: 0.8–1.2 µM) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and regioselectivity of pyrazole derivatives?
- Methodology :
- Reaction path search : Quantum chemical calculations (DFT) predict transition states and regioselectivity. For example, the Gibbs energy difference () between C3- vs. C5-substitution pathways can guide solvent selection .
- Machine learning : Train models on datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for >80% yield .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay standardization : Compare IC values under uniform conditions (e.g., pH 7.4, 37°C). Discrepancies in hCA II inhibition (K: 0.8–2.5 µM) may arise from buffer composition .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., t in mouse liver microsomes) to clarify discrepancies in in vivo vs. in vitro efficacy .
Q. What structural modifications enhance selectivity for carbonic anhydrase isoforms?
- Methodology :
- SAR studies : Replace the methoxy group with halogen (e.g., Cl, F) or trifluoromethyl groups. Fluorine substitution at C4 improves hCA II selectivity by 3-fold due to hydrophobic pocket interactions .
- Co-crystallization : Resolve ligand-enzyme complexes (PDB: 3CA2) to identify key hydrogen bonds (e.g., N–H⋯O with Thr199) .
Q. How does the electronic nature of substituents influence reaction regioselectivity?
- Methodology :
- Hammett analysis : Electron-donating groups (e.g., -OCH) direct electrophilic substitution to C5 via resonance stabilization. Conversely, electron-withdrawing groups (e.g., -CF) favor C3 substitution () .
- Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps (e.g., cyclization vs. acylation) .
Q. What strategies improve stability under physiological conditions?
- Methodology :
- pH-dependent degradation : Perform stress testing (pH 1–13, 40°C) with HPLC monitoring. The compound degrades rapidly at pH < 3 due to protonation of the pyrazole nitrogen .
- Prodrug design : Introduce acetyl or PEG groups at the amine to enhance plasma stability (t increased from 2.1 to 6.8 hours in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
